N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a sulfamoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the introduction of the sulfamoyl group through sulfonation reactions. The final step involves the acylation of the phenyl ring to introduce the acetamide group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group or the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the acetamide group can produce primary amines.
Scientific Research Applications
N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({2-hydroxy-2-[(thiophen-2-yl)methyl]propyl}sulfamoyl)phenyl]acetamide
- N-[4-({2-hydroxy-2-[(furan-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide
- N-[4-({2-hydroxy-2-[(pyridin-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide
Uniqueness
N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide is unique due to the specific positioning of the thiophene ring and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Biological Activity
N-[4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including hydroxyl, thiophene, and sulfonamide moieties, which contribute to its biological properties. The IUPAC name for this compound is N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide. Its molecular formula is C18H20N2O4S2 with a molecular weight of 396.49 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. Studies indicate that it exhibits IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating significant selectivity over CA II .
- Apoptosis Induction : In cancer cell lines such as MDA-MB-231 (breast cancer), the compound induced apoptosis, evidenced by a substantial increase in annexin V-FITC positivity, indicating late-stage apoptotic activity .
- Antibacterial Activity : The compound has also demonstrated antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae, with notable inhibition percentages at concentrations around 50 μg/mL .
1. Enzyme Inhibition Studies
A study investigating the synthesis of aryl thiazolone-benzenesulfonamides highlighted the effectiveness of similar compounds in inhibiting carbonic anhydrase IX. The structure-function relationship revealed that modifications in the sulfonamide group could enhance enzyme selectivity and potency .
2. Anticancer Activity
Research on the apoptosis-inducing effects of this compound demonstrated a significant increase in apoptotic markers in treated MDA-MB-231 cells compared to controls. This suggests potential therapeutic applications in breast cancer treatment .
3. Antimicrobial Efficacy
The compound's efficacy against bacterial biofilms was assessed, showing promising results in inhibiting biofilm formation at concentrations that suggest potential for use in clinical settings against resistant strains .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Cancer Cell Lines : A study utilizing this compound demonstrated its capacity to induce apoptosis in MDA-MB-231 cells through mechanistic pathways involving mitochondrial dysfunction and caspase activation.
- Antimicrobial Resistance : Research indicated that compounds structurally similar to N-[4-(sulfamoyl)phenyl]acetamide exhibited significant antibacterial activity against resistant strains, suggesting potential for development into new antibiotics.
Properties
IUPAC Name |
N-[4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12(19)18-14-3-5-15(6-4-14)24(21,22)17-11-16(2,20)9-13-7-8-23-10-13/h3-8,10,17,20H,9,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBWBMXJBLRLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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